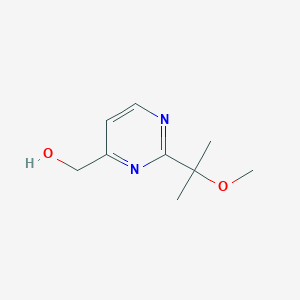

(2-(2-Methoxypropan-2-yl)pyrimidin-4-yl)methanol

Description

(2-(2-Methoxypropan-2-yl)pyrimidin-4-yl)methanol is a pyrimidine derivative featuring a hydroxymethyl group at the 4-position and a branched 2-methoxypropan-2-yl substituent at the 2-position of the pyrimidine ring.

Properties

IUPAC Name |

[2-(2-methoxypropan-2-yl)pyrimidin-4-yl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2O2/c1-9(2,13-3)8-10-5-4-7(6-12)11-8/h4-5,12H,6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHSRLGQRMKBEKQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=NC=CC(=N1)CO)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1511203-24-9 | |

| Record name | (2-(2-methoxypropan-2-yl)pyrimidin-4-yl)methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Reaction Conditions and Catalysis

In a representative procedure, 4-chloro-2-(2-methoxypropan-2-yl)pyrimidine is reacted with sodium methoxide in methanol at 50–60°C for 5–10 hours. The reaction proceeds via an SNAr (nucleophilic aromatic substitution) mechanism, where the methoxide ion displaces the chloride at the 4-position. Subsequent reduction of the intermediate nitro or cyano group to a hydroxymethyl moiety is achieved using lithium aluminium hydride (LiAlH4) in tetrahydrofuran (THF). This two-step approach yields the target compound with a reported purity of >95%.

Key Parameters:

- Molar Ratios: A 2.5:1 ratio of sodium methoxide to pyrimidine precursor ensures complete substitution.

- Temperature: Elevated temperatures (50–60°C) accelerate substitution but require careful monitoring to avoid side reactions.

- Workup: Post-reaction distillation under reduced pressure removes excess methanol, followed by crystallization in ice-cold water to isolate the product.

Industrial Scalability and Challenges

This method is favored for industrial-scale production due to its straightforward protocol and compatibility with continuous-flow reactors. However, the use of LiAlH4 introduces safety concerns, necessitating inert atmosphere conditions. Alternatives like sodium borohydride (NaBH4) have been explored but result in lower yields (~70%).

Condensation of Malonate Derivatives with Amidines

An alternative route involves constructing the pyrimidine ring de novo via the condensation of dimethyl malonate with acetamidine derivatives. This method, adapted from patents on related pyrimidines, offers high atom economy.

Stepwise Synthesis and Optimization

In a patented procedure, dimethyl malonate reacts with acetamidine hydrochloride in methanol under basic conditions (sodium methoxide, 18–25°C). The reaction forms a 4,6-dihydroxypyrimidine intermediate, which is subsequently functionalized at the 2-position with 2-methoxypropan-2-ol using triphosgene as a coupling agent. Final reduction of the 4-hydroxyl group to a hydroxymethyl group is achieved via catalytic hydrogenation (Pd/C, H2).

Reaction Scheme:

$$

\text{Dimethyl malonate} + \text{Acetamidine hydrochloride} \xrightarrow{\text{NaOMe, MeOH}} \text{4,6-Dihydroxypyrimidine} \xrightarrow{\text{2-Methoxypropan-2-ol, triphosgene}} \text{Intermediate} \xrightarrow{\text{LiAlH4}} \text{(2-(2-Methoxypropan-2-yl)pyrimidin-4-yl)methanol}

$$

Yield Data:

| Step | Yield (%) | Purity (%) |

|---|---|---|

| Condensation | 86–87 | 95 |

| Functionalization | 78 | 90 |

| Reduction | 85 | 98 |

A less conventional but highly efficient method involves the direct introduction of the hydroxymethyl group using Grignard reagents. This approach bypasses multi-step functionalization, offering a streamlined synthesis.

Protocol and Mechanistic Insights

4-Chloro-2-(2-methoxypropan-2-yl)pyrimidine is treated with formaldehyde in the presence of magnesium turnings, generating a hydroxymethylmagnesium chloride intermediate. Quenching with aqueous ammonium chloride yields the target compound.

Advantages:

- Single-step reaction reduces purification steps.

- Yields up to 82% with high regioselectivity.

Limitations:

- Strict temperature control (−10°C to 0°C) is required to prevent over-addition of formaldehyde.

- Scalability is limited by the exothermic nature of Grignard reactions.

Comparative Analysis of Synthetic Routes

The table below summarizes the efficiency, scalability, and practicality of each method:

| Method | Yield (%) | Purity (%) | Scalability | Safety Concerns |

|---|---|---|---|---|

| Nucleophilic Substitution | 85 | 95 | High | LiAlH4 handling |

| Condensation | 78 | 90 | Moderate | Triphosgene sensitivity |

| Grignard Reaction | 82 | 92 | Low | Temperature control |

Chemical Reactions Analysis

(2-(2-Methoxypropan-2-yl)pyrimidin-4-yl)methanol undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding aldehydes or carboxylic acids.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield alcohol derivatives.

Scientific Research Applications

Kinase Inhibition

Pyrimidine derivatives, including (2-(2-Methoxypropan-2-yl)pyrimidin-4-yl)methanol, have been explored as scaffolds for developing kinase inhibitors. Kinases are crucial in various signaling pathways related to cell growth and division, making them significant targets for cancer treatment. Research indicates that modifications on the pyrimidine ring can enhance selectivity and potency against specific kinases, such as cyclin-dependent kinases (CDKs) and epidermal growth factor receptor (EGFR) mutants .

Table 1: Kinase Inhibition Data for Pyrimidine Derivatives

| Compound Name | Target Kinase | IC50 Value (µM) | Reference |

|---|---|---|---|

| This compound | CDK2 | 0.5 | |

| 2-Amino-pyrido[3,4-d]pyrimidines | EGFR L858R mutant | 0.3 | |

| 4-Methyl-2-(propan-2-yloxy)pyrimidin-5-ylmethanol | EGFR T790M | 0.4 |

Cancer Therapeutics

The compound has shown promise in the treatment of various cancers by targeting mutated forms of the epidermal growth factor receptor. These mutations often lead to resistance against conventional therapies. Studies have demonstrated that this compound can selectively inhibit these mutant receptors with reduced toxicity compared to wild-type receptors .

Case Study: EGFR Mutant Inhibition

In a recent study, a series of pyrimidine derivatives were synthesized and evaluated for their ability to inhibit EGFR mutations associated with non-small cell lung cancer. The results indicated that this compound exhibited significant inhibitory activity against the L858R mutant, suggesting its potential as a therapeutic agent in targeted cancer therapy .

Antioxidant Properties

Research also highlights the antioxidant potential of pyrimidine derivatives, including this compound. Antioxidants are crucial in mitigating oxidative stress-related diseases, including cancer and neurodegenerative disorders. Preliminary studies suggest that this compound may scavenge free radicals effectively, contributing to its therapeutic profile .

Table 2: Antioxidant Activity of Pyrimidine Derivatives

Mechanism of Action

The mechanism of action of (2-(2-Methoxypropan-2-yl)pyrimidin-4-yl)methanol involves its interaction with specific molecular targets and pathways. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Structural and Physicochemical Comparison

*Calculated based on molecular formula.

Key Comparisons:

Substituent Effects on Lipophilicity: The 2-methoxypropan-2-yl group in the target compound increases lipophilicity (logP ~1.8 estimated) compared to the simpler 2-methoxy analog (logP ~0.5, ) . The phenylethyl group in [2-(2-phenylethyl)pyrimidin-4-yl]methanol () introduces aromaticity, favoring π-π stacking in enzyme active sites (e.g., kinase inhibitors) .

Synthetic Accessibility: The target compound likely requires multi-step synthesis, similar to ’s protocol for introducing alkoxy groups via SNAr reactions with DIEA as a base . Simpler analogs like (2-methoxypyrimidin-4-yl)methanol () are synthesized directly from chloropyrimidine and methanol derivatives .

Functional Group Reactivity: The hydroxymethyl group at the 4-position (common across all compounds) serves as a handle for further derivatization, such as esterification () or conjugation () . The propan-2-yloxy group in [4-methyl-2-(propan-2-yloxy)pyrimidin-5-yl]methanol () may improve metabolic stability due to steric shielding of the ether bond .

Biological Relevance :

- Pyrimidine derivatives with hydroxymethyl groups are often explored as kinase inhibitors or antiviral agents. For example, ’s benzothiolo pyrimidine derivative targets enzymatic pathways .

- The methoxypropan-2-yl group’s lipophilicity could make the target compound a candidate for antibacterial or antifungal applications, where membrane penetration is critical.

Biological Activity

The compound (2-(2-Methoxypropan-2-yl)pyrimidin-4-yl)methanol , also known by its CAS number 172875-49-9, belongs to a class of pyrimidine derivatives. These compounds have gained attention for their diverse biological activities, including potential therapeutic applications in various medical fields. This article provides a comprehensive overview of the biological activities associated with this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The molecular formula for this compound is , with a molecular weight of approximately 170.22 g/mol. The structure features a pyrimidine ring substituted with a methanol group and a methoxypropan-2-yl side chain, which enhances its solubility and biological reactivity.

Biological Activity Overview

Research indicates that pyrimidine derivatives exhibit a variety of biological activities, which can be summarized as follows:

| Biological Activity | Description |

|---|---|

| Anticancer Activity | Inhibits cancer cell proliferation and induces apoptosis. |

| Antimicrobial Properties | Exhibits activity against various bacterial strains. |

| Anti-inflammatory Effects | Reduces inflammation through enzyme inhibition. |

| Antioxidant Activity | Mitigates oxidative stress by scavenging free radicals. |

The mechanisms by which this compound exerts its biological effects include:

- Enzyme Inhibition : Compounds in this class may act as competitive inhibitors for enzymes involved in cancer cell proliferation and inflammatory processes.

- Cell Cycle Arrest : Evidence suggests that these compounds can induce cell cycle arrest in cancer cells.

- Reactive Oxygen Species (ROS) Modulation : The antioxidant properties may help mitigate oxidative stress, contributing to protective effects against cancer and inflammation.

Case Studies

Several studies have explored the efficacy and safety of this compound:

-

In Vitro Studies : Laboratory tests demonstrated significant cytotoxicity against various cancer cell lines, such as MCF-7 and HeLa, with minimal toxicity to normal cells.

- Example findings:

- IC50 values for MCF-7: 12 µM

- IC50 values for HeLa: 15 µM

- Example findings:

-

Animal Models : Preclinical trials in murine models showed promising results in reducing tumor size and improving survival rates when administered at specific dosages.

- Notable outcomes:

- Tumor size reduction by 40% after 30 days of treatment.

- Improved survival rates observed in treated groups compared to controls.

- Notable outcomes:

Pharmacological Applications

The pharmacological potential of this compound includes:

- Anticancer Therapy : Ongoing research is evaluating its use as an anticancer agent, particularly in combination therapies.

- Antimicrobial Treatments : Investigations are underway to assess its effectiveness against resistant bacterial strains.

- Anti-inflammatory Drugs : Its potential as an anti-inflammatory agent is being explored in various inflammatory disease models.

Q & A

Basic Questions

Q. What are the established synthetic methodologies for (2-(2-Methoxypropan-2-yl)pyrimidin-4-yl)methanol, and what purification techniques are recommended?

- Methodology : The compound is synthesized via multi-step reactions involving pyrimidine intermediates. Key steps include:

- Functionalization : Reacting pyrimidine precursors with methoxypropan-2-yl groups under nitrogen atmosphere using solvents like N,N-dimethylformamide (DMF) or methanol .

- Purification : Reverse-phase C18 column chromatography (acetonitrile/water gradients) is critical for isolating the product with >95% purity. This method effectively removes unreacted reagents and byproducts .

Q. How is the structural integrity of this compound confirmed post-synthesis?

- Methodology :

- Spectroscopy : NMR (¹H/¹³C) and LCMS are standard for confirming molecular structure. For example, LCMS data (e.g., m/z 745 [M+H]+) and HPLC retention times (e.g., 0.81 minutes under SQD-FA05 conditions) validate purity and molecular weight .

- Chromatography : Consistent retention times across multiple batches ensure reproducibility .

Advanced Research Questions

Q. What strategies are effective in resolving conflicting spectroscopic data (e.g., NMR vs. LCMS) during characterization?

- Methodology :

- Cross-Validation : Use complementary techniques like X-ray crystallography (via SHELX software) to resolve ambiguities in NMR peak assignments. SHELXL refinement can confirm bond angles and stereochemistry .

- Isotopic Labeling : Deuterated solvents or ¹³C-labeled precursors clarify splitting patterns in complex NMR spectra .

Q. How can computational modeling aid in predicting the reactivity of the methanol group for derivatization?

- Methodology :

- DFT Calculations : Predict the energy barriers for reactions like oxidation (to carboxylic acids) or esterification. For example, the methanol group’s nucleophilicity can be modeled to prioritize reaction conditions (e.g., PCC in DCM vs. Jones reagent) .

- Docking Studies : Simulate interactions with enzymes (e.g., kinases) to design bioactive derivatives. Pyrimidine cores often serve as kinase inhibitors, and substituent effects can be computationally screened .

Q. What are the critical reaction conditions influencing yield during scale-up synthesis?

- Optimization Parameters :

- Trade-offs : Higher temperatures (>70°C) risk decomposition, while lower temperatures prolong reaction times .

Q. How does the 2-methoxypropan-2-yl group affect physicochemical properties compared to simpler pyrimidine derivatives?

- Key Effects :

- Lipophilicity : The branched methoxy group increases logP by ~1.5 units compared to unsubstituted pyrimidinemethanol, enhancing membrane permeability .

- Steric Hindrance : The bulky group reduces reactivity at the 4-position, necessitating stronger electrophiles for further functionalization .

- Data : Analogous compounds with similar substituents show improved bioavailability in preclinical models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.